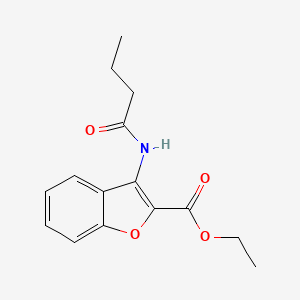
3-(2-chlorobenzamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorobenzamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide (CBF2C) is a novel compound with a wide range of applications in the field of medical and scientific research. CBF2C is a synthetic compound that is composed of two heterocyclic rings, the benzofuran and the benzamide, linked by a carbon-carbon bond. It has been shown to be an effective inhibitor of a variety of enzymes and has been used in a number of laboratory and clinical experiments.
Mécanisme D'action
3-(2-chlorobenzamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide has been shown to inhibit a variety of enzymes by binding to their active sites. This binding prevents the enzyme from catalyzing its reaction, thus inhibiting its activity. Additionally, this compound has been shown to interact with cell membrane components, such as phospholipids, and may affect the structure and function of the cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, which can have a wide range of effects on the body. Additionally, this compound has been shown to interact with cell membrane components, which can affect the structure and function of the cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chlorobenzamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its high selectivity for certain enzymes, which allows researchers to target specific proteins or cell membrane components. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is not water-soluble and must be dissolved in an organic solvent before use.
Orientations Futures
There are a number of potential future directions for the use of 3-(2-chlorobenzamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide. One potential application is in the development of drugs that target specific proteins or cell membrane components. Additionally, this compound could be used in the study of the structure and function of proteins and cell membranes, as well as in the development of drugs that target specific enzymes. Furthermore, this compound could be used in the development of drugs that target specific metabolic pathways, such as those involved in cancer or other diseases. Finally, this compound could be used in the development of drugs that target specific receptors or other cellular components.
Méthodes De Synthèse
3-(2-chlorobenzamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide can be synthesized through a multi-step process using a variety of chemical reagents. The first step involves the reaction of 2-chlorobenzamide and 2-fluorophenylboronic acid in the presence of a catalyst. This yields the desired product, this compound. The second step involves the reaction of the benzofuran with an amine, such as ethylenediamine, to yield the desired product.
Applications De Recherche Scientifique
3-(2-chlorobenzamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide has been used in a number of scientific research applications. It has been used as an inhibitor of a variety of enzymes, including proteases, kinases, and phosphatases. It has also been used in the study of the structure and function of proteins and in the development of drugs that target specific proteins. Additionally, this compound has been used in the study of the structure and function of cell membranes and in the development of drugs that target specific cell membrane components.
Propriétés
IUPAC Name |
3-[(2-chlorobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O3/c23-15-9-3-1-7-13(15)21(27)26-19-14-8-2-6-12-18(14)29-20(19)22(28)25-17-11-5-4-10-16(17)24/h1-12H,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRKSBZLSMOWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-chloro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B6500405.png)

![5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500444.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6500450.png)
![3-[(2-fluorophenyl)methyl]-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6500456.png)
![3-[(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B6500465.png)


![ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate](/img/structure/B6500493.png)
![3-(4-chlorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6500495.png)
![N-(2-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B6500501.png)
![2-benzamido-N-[(pyridin-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6500507.png)